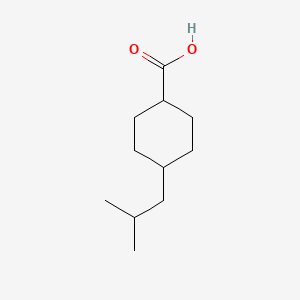

4-Isobutylcyclohexanecarboxylic Acid

Description

The exact mass of the compound 4-Isobutylcyclohexanecarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isobutylcyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutylcyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJJRCCYQXONBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192060 | |

| Record name | Cyclohexanecarboxylic acid, 4-isobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38792-88-0 | |

| Record name | Cyclohexanecarboxylic acid, 4-isobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-isobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isobutylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Isomers of 4-Isobutylcyclohexanecarboxylic Acid

Abstract

4-Isobutylcyclohexanecarboxylic acid is a key structural motif in medicinal chemistry, valued for its specific spatial and physicochemical properties. As with all substituted cyclohexanes, its biological activity and pharmaceutical viability are intrinsically linked to its stereochemistry. The existence of structural isomers, primarily cis and trans diastereomers, necessitates rigorous control and characterization throughout the drug development lifecycle. This guide provides an in-depth exploration of these isomers, detailing their structural nuances, comparative physicochemical properties, and the strategic methodologies for their synthesis, separation, and spectroscopic identification. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to support the rational design and development of novel therapeutics.

Introduction: The Significance of Isomerism in Drug Design

The carboxylic acid functional group is a cornerstone of pharmacology, present in the structure of over 450 marketed drugs.[1][2] Its ability to engage in hydrogen bonding and ionic interactions makes it a critical component of many pharmacophores. However, properties like metabolic instability and poor membrane permeability can present challenges.[3] The use of alicyclic scaffolds, such as the cyclohexane ring in 4-isobutylcyclohexanecarboxylic acid, offers a sophisticated strategy to modulate these properties. This scaffold acts as a rigid, three-dimensional bioisostere that can orient substituents in precise spatial arrangements, influencing how a molecule interacts with its biological target.

The critical consideration for 1,4-disubstituted cyclohexanes is the existence of geometric isomers (cis and trans). These isomers are distinct chemical entities with different shapes, stabilities, and, consequently, different biological and physical properties. For drug development professionals, an inability to control or differentiate between these isomers can lead to inconsistent biological data, poor optimization of pharmacokinetic profiles (ADME), and significant regulatory hurdles. Therefore, a comprehensive understanding of the isomeric landscape of 4-isobutylcyclohexanecarboxylic acid is not merely an academic exercise but a prerequisite for successful pharmaceutical development.[4]

The Stereochemical Landscape: Cis vs. Trans Isomerism

The structural diversity of 4-isobutylcyclohexanecarboxylic acid arises from the relative orientation of the isobutyl and carboxylic acid groups attached to the cyclohexane ring.

-

trans Isomer : The substituents are on opposite faces of the ring. In its most stable chair conformation, both the bulky isobutyl group and the carboxylic acid group can occupy equatorial positions, minimizing steric strain (1,4-diequatorial). This is the thermodynamically favored isomer.

-

cis Isomer : The substituents are on the same face of the ring. In any chair conformation, one substituent must be in an axial position while the other is equatorial (1-axial, 4-equatorial or 1-equatorial, 4-axial). This arrangement results in greater steric hindrance, making the cis isomer less stable than the trans isomer.

The energetic difference between these isomers dictates their relative populations at equilibrium and forms the basis for their separation and selective synthesis.

Caption: Chair conformations of cis and trans isomers.

Comparative Physicochemical Properties

The distinct three-dimensional structures of the cis and trans isomers directly influence their macroscopic physical properties. This differentiation is crucial for designing purification strategies and predicting pharmacokinetic behavior. While specific experimental data for 4-isobutylcyclohexanecarboxylic acid is not extensively published, the principles can be reliably inferred from analogous 1,4-disubstituted cyclohexanes.[5]

| Property | trans-4-Isobutylcyclohexanecarboxylic Acid | cis-4-Isobutylcyclohexanecarboxylic Acid | Causality of Difference |

| Thermodynamic Stability | Higher (More Stable) | Lower (Less Stable) | The trans isomer allows both bulky substituents to be in the low-energy equatorial positions, minimizing steric strain. |

| Melting Point | Generally Higher | Generally Lower | The greater symmetry and more efficient crystal packing of the trans isomer typically result in a higher melting point. |

| Solubility | Generally Lower | Generally Higher | The lower melting point and less stable crystal lattice of the cis isomer often lead to higher solubility in a given solvent.[6] |

| pKa | Subtly different | Subtly different | The proximity of the axial vs. equatorial carboxyl group to the ring can slightly alter the electronic environment, causing minor pKa shifts. |

| Lipophilicity (LogP) | Generally Higher | Generally Lower | The trans isomer may present a larger non-polar surface area, potentially leading to increased lipophilicity. |

Synthesis, Separation, and Isomerization Workflow

Control over the isomeric composition begins with synthesis and is refined through purification. A common industrial approach is the catalytic hydrogenation of 4-isobutylbenzoic acid, which typically yields a mixture of the cis and trans isomers. The ratio is dependent on factors like the catalyst, pressure, and temperature. The thermodynamically more stable trans isomer is often the desired product.

Caption: General workflow for synthesis and separation.

Experimental Protocol 1: Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique for the analytical and preparative separation of cis and trans isomers.[7][8]

Objective: To separate a mixture of cis- and trans-4-isobutylcyclohexanecarboxylic acid.

Rationale for Method Selection: Reversed-phase HPLC separates compounds based on their relative polarity. The subtle differences in shape and polarity between the cis and trans isomers allow for their differential interaction with the non-polar stationary phase, enabling separation.

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of ~1 mg/mL.

-

Injection Volume: 10 µL.

-

Elution: Typically, the less polar trans isomer will have a longer retention time than the more polar cis isomer in a reversed-phase system.

-

Optimization: Adjust the ratio of organic solvent to water to optimize the resolution between the two isomer peaks. A lower percentage of organic solvent will generally increase retention times and may improve separation.[9]

Experimental Protocol 2: Isomerization and Selective Crystallization

This protocol leverages the lower solubility of the thermodynamically stable trans isomer for purification and a base-catalyzed epimerization to convert the undesired cis isomer into the desired trans product.[10]

Objective: To isolate the trans isomer from a mixture and convert the remaining cis isomer to the trans form.

Rationale for Method Selection: The difference in stability between the isomers can be exploited. A strong base can deprotonate the carbon alpha to the carbonyl (C1), forming a planar enolate intermediate. Reprotonation can occur from either face, but will favor the formation of the more stable trans product.

Methodology:

-

Selective Crystallization:

-

Dissolve the cis/trans mixture in a minimal amount of a suitable hot solvent (e.g., heptane).

-

Allow the solution to cool slowly. The less soluble trans isomer will preferentially crystallize.

-

Filter the crystals and wash with a small amount of cold solvent. The filtrate will be enriched in the cis isomer.

-

-

Isomerization:

-

Take the cis-enriched filtrate and evaporate the solvent.

-

Dissolve the residue in a high-boiling point solvent (e.g., ethylene glycol).

-

Add a strong base (e.g., sodium hydroxide or potassium tert-butoxide) and heat the mixture to reflux for several hours.

-

Cool the reaction, acidify with HCl to protonate the carboxylate, and extract the product with an organic solvent (e.g., diethyl ether).

-

The resulting product will be a mixture with a higher proportion of the trans isomer, which can be subjected to another crystallization.

-

Spectroscopic Characterization of Isomers

Unambiguous identification of each isomer requires spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) being the most definitive technique.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to differentiating the isomers via ¹H NMR lies in analyzing the chemical shift and, more importantly, the coupling constants of the proton at the C1 position (the CH-COOH proton).[13]

-

trans Isomer: In the dominant diequatorial conformation, the C1 proton is axial . It exhibits large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons on C2 and C6. This results in a signal that is a triplet of triplets, often appearing as a broad multiplet.

-

cis Isomer: In its preferred conformation, the C1 proton is equatorial . It has smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the adjacent protons. This results in a signal that is narrower and has smaller splitting constants compared to its trans counterpart.

In ¹³C NMR, the stereochemistry also induces small but consistent differences in chemical shifts due to steric (gamma-gauche) effects. The carbon atoms in the more sterically compressed cis isomer often appear slightly upfield compared to the corresponding carbons in the trans isomer.[12][13]

| Spectroscopic Data | trans-4-Isobutylcyclohexanecarboxylic Acid (Predicted) | cis-4-Isobutylcyclohexanecarboxylic Acid (Predicted) |

| ¹H NMR (C1-H) | Broader multiplet, larger coupling constants (J ≈ 10-13 Hz) | Narrower multiplet, smaller coupling constants (J ≈ 2-5 Hz) |

| ¹³C NMR (COOH) | ~180-185 ppm | Slightly upfield shift relative to trans |

| IR (C=O stretch) | ~1710 cm⁻¹ (hydrogen-bonded dimer) | ~1710 cm⁻¹ (hydrogen-bonded dimer) |

Conclusion and Outlook for Drug Development

The structural isomers of 4-isobutylcyclohexanecarboxylic acid, while chemically similar, are distinct entities with unique properties. The thermodynamically favored trans isomer and the less stable cis isomer exhibit measurable differences in their physicochemical and spectroscopic characteristics. For the medicinal chemist and drug development professional, mastering the synthesis, separation, and characterization of these isomers is paramount. The protocols and data presented in this guide offer a robust framework for controlling isomeric purity, ensuring the generation of reliable, reproducible data and ultimately facilitating the development of safer and more effective pharmaceuticals. As drug design becomes increasingly structure-oriented, the precise control of stereochemistry, as detailed here, will remain a critical pillar of innovation.

References

-

ResearchGate. Analytical gas-chromatographic stereoisomeric separation. Available from: [Link]

-

MOLBASE. cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester. Available from: [Link]

-

PubChem. trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. Available from: [Link]

-

PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-. Available from: [Link]

-

PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Available from: [Link]

-

National Institutes of Health. Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. Available from: [Link]

- Google Patents. Separation and purification of cis and trans isomers.

-

OSTI.GOV. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Available from: [Link]

-

Vibrant Pharma Inc. cis-1-(t-Butyloxycarbonyl-amino)-cyclohexyl-4-carboxylic acid. Available from: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

-

PubChem. Cyclohexanecarboxylic acid. Available from: [Link]

-

NIST WebBook. cis-1-Tert-butyl-4-carbomethoxycyclohexane. Available from: [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]

-

National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development. Available from: [Link]

-

NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]

-

PubChem. Isobutyl cyclohexanecarboxylate. Available from: [Link]

-

Doc Brown's Chemistry. Selected structural isomers of molecular formula C4H6. Available from: [Link]

-

National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

-

Chromatography Forum. Separation of cis/trans isomers. Available from: [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Available from: [Link]

-

National Institutes of Health. Carboxylic acid isomer-directed synthesis of CdS nanocluster isomers. Available from: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

- Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

Chemistry LibreTexts. Structural Isomerism in Organic Molecules. Available from: [Link]

- Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 943-28-2 CAS MSDS (CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

cis and trans isomers of 4-isobutylcyclohexanecarboxylic acid

An In-depth Technical Guide to the cis and trans Isomers of 4-Isobutylcyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the geometric isomers of 4-isobutylcyclohexanecarboxylic acid. As a compound of interest in medicinal chemistry, a nuanced understanding of its stereoisomers is paramount for advancing drug discovery and development programs. We will dissect the critical differences in their chemical structure, physicochemical properties, and analytical characterization, providing field-proven insights and detailed experimental methodologies.

The Imperative of Stereochemical Control in Drug Design

In modern pharmacology, the three-dimensional structure of a molecule is inextricably linked to its biological function. For substituted cyclohexanes like 4-isobutylcyclohexanecarboxylic acid, the cis and trans configurations dictate the spatial orientation of the key functional groups—the isobutyl and the carboxylic acid moieties. This geometric variance directly impacts how the molecule interacts with biological targets, such as enzyme active sites or cell surface receptors. One isomer may exhibit potent therapeutic activity, while the other could be significantly less active, inactive, or even contribute to undesirable off-target effects. Therefore, the ability to selectively synthesize, separate, and characterize the desired isomer is a foundational requirement for developing a safe, effective, and well-defined active pharmaceutical ingredient (API). Carboxylic acid moieties are common in drug design, and their bioisosteric replacement is a key strategy, further emphasizing the need to understand the parent compound's stereochemistry thoroughly.[1][2]

Structural and Physicochemical Distinctions

The core difference between the cis and trans isomers lies in the relative positions of the isobutyl and carboxylic acid groups on the cyclohexane ring. In the thermodynamically more stable chair conformation, the bulky isobutyl group strongly prefers an equatorial position to minimize steric hindrance. This dictates the orientation of the carboxylic acid group.

-

trans isomer: The carboxylic acid group is also in an equatorial position (1,4-diequatorial). This arrangement is sterically favored and results in a more stable, lower-energy molecule.

-

cis isomer: The carboxylic acid group is forced into an axial position (1-axial, 4-equatorial), leading to increased steric strain from 1,3-diaxial interactions.

This fundamental structural difference gives rise to distinct physicochemical properties that are critical for separation, formulation, and pharmacokinetic profiling.

Table 1: Comparative Physicochemical Properties

| Property | cis-4-Isobutylcyclohexanecarboxylic Acid | trans-4-Isobutylcyclohexanecarboxylic Acid | Rationale |

| Thermodynamic Stability | Less Stable | More Stable | The trans isomer's diequatorial conformation minimizes steric strain.[3] |

| Melting Point | Lower | Higher | The greater symmetry and more efficient crystal packing of the trans isomer typically result in a higher melting point. |

| Solubility | Generally higher in non-polar solvents | Generally lower in non-polar solvents | The less stable cis isomer has weaker intermolecular interactions in its crystal lattice, making it easier to solvate. |

| pKa | Expected to be slightly higher (weaker acid) | Expected to be slightly lower (stronger acid) | The axial carboxylate in the cis isomer's conjugate base is less stable, slightly disfavoring deprotonation. |

(Note: Exact numerical values can vary based on experimental conditions and purity. The trends are based on established principles of conformational analysis.)

Synthesis and Isomer Separation

The synthesis of 4-isobutylcyclohexanecarboxylic acid, often achieved through the catalytic hydrogenation of 4-isobutylbenzoic acid, typically yields a mixture of both cis and trans isomers.[4] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.[5] For instance, certain ruthenium-based catalysts under specific conditions have been shown to favor the formation of the trans isomer.[5][6]

Figure 1: A generalized workflow illustrating the synthesis and subsequent separation of the cis and trans isomers.

Experimental Protocol: Separation by Fractional Crystallization

This method leverages the differential solubility of the isomers, where the more stable and typically higher-melting trans isomer is less soluble in many solvent systems.

-

Solvent Selection: Begin by screening solvents to find one in which the trans isomer has low solubility while the cis isomer is relatively soluble. A common starting point is a mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane or water).

-

Dissolution: Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent system to create a saturated solution.

-

Controlled Cooling: Slowly cool the solution without agitation. The less soluble trans isomer will preferentially crystallize out of the solution. Rapid cooling should be avoided as it can trap the cis isomer, reducing purity.

-

Isolation of trans Isomer: Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the cis isomer.

-

Isolation of cis Isomer: The filtrate is now enriched with the cis isomer. The solvent can be evaporated, and the resulting solid can be further purified, potentially by recrystallizing it from a different solvent system in which it is the less soluble component.

-

Purity Assessment: Analyze the purity of the isolated fractions and the mother liquor at each step using HPLC or NMR spectroscopy to guide the optimization of the process. Multiple recrystallization steps may be necessary to achieve high isomeric purity (>99%).[4][7]

Analytical Characterization

Unambiguous identification and quantification of each isomer are essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the cis and trans isomers in a mixture.[8][9]

Experimental Protocol: Reversed-Phase HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The trans isomer, being slightly more non-polar in its overall shape, often elutes slightly later than the cis isomer in reversed-phase chromatography.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: Isomer ratios are determined by comparing the integrated peak areas. A calibration curve using pure reference standards should be prepared for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation of the cis and trans isomers by exploiting the differences in the chemical environment of the protons on the cyclohexane ring.[10][11] The key diagnostic proton is the one on the carbon bearing the carboxylic acid group (C1-H).

-

trans Isomer (1,4-diequatorial): The C1-H is in an axial position. It experiences trans-diaxial couplings to the two adjacent axial protons (at C2 and C6), resulting in a triplet (or more complex multiplet) with a large coupling constant (J ≈ 10-13 Hz).

-

cis Isomer (1-axial COOH, 4-equatorial isobutyl): The C1-H is in an equatorial position. It experiences much smaller axial-equatorial and equatorial-equatorial couplings, resulting in a broad singlet or a multiplet with small coupling constants (J ≈ 2-5 Hz).

The chemical shift of the carbonyl carbon in ¹³C NMR can also be diagnostic.[12]

Figure 2: Logical diagram showing how NMR spectroscopy differentiates the isomers based on proton coupling constants.

Pharmacological Significance and Outlook

The distinct spatial arrangement of the functional groups in cis and trans-4-isobutylcyclohexanecarboxylic acid directly influences their pharmacokinetic and pharmacodynamic profiles. The shape of the molecule determines its ability to fit into a target binding site, and the orientation of the carboxylic acid group affects its ability to form key hydrogen bonds or ionic interactions.

While specific public-domain biological activity data for these isomers is limited, we can infer from general principles of medicinal chemistry that one isomer will likely possess a superior therapeutic profile. For any research program involving this scaffold, it is critical to:

-

Synthesize and Isolate Both Isomers: Prepare pure standards of both cis and trans isomers.

-

Conduct Parallel Biological Assays: Evaluate the activity of each isomer independently in relevant in vitro and in vivo models.

-

Establish Structure-Activity Relationships (SAR): Correlate the observed biological activity with the specific three-dimensional structure of each isomer.[13]

This rigorous approach ensures that the optimal geometric isomer is advanced as a drug candidate, maximizing therapeutic potential while minimizing the risks associated with isomeric impurities.

References

- Siegfried AG. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

National Institute of Standards and Technology. cis-1-Tert-butyl-4-carbomethoxycyclohexane. NIST Chemistry WebBook. [Link]

-

PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). National Center for Biotechnology Information. [Link]

-

PubChem. trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

- Du Pont. (1975). Separation and purification of cis and trans isomers.

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]

-

PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-. National Center for Biotechnology Information. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Molbase. cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester. [Link]

-

LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

-

Kricheldorf, H. R., & Schwarz, G. (2006). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Angewandte Makromolekulare Chemie. [Link]

-

Popiołek, R., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

-

Mohammed, I., & Khedr, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

- Takeda Chemical Industries, Ltd. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

Patrick, G. L. (n.d.). An Introduction to Medicinal Chemistry. ORGANIC PHARMACEUTICAL CHEMISTRY IV. [Link]

-

Western Michigan University. (1966). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

-

G. G. D. de Oliveira, et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

-

M. E. Scott, et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

-

ChemBK. (2024). trans-4-Butylcyclohexanecarboxylic acid. [Link]

-

The Organic Chemistry Tutor. (2018). Cis and Trans Isomers. YouTube. [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 9. chemistry.msu.edu [chemistry.msu.edu]

- 10. magritek.com [magritek.com]

- 11. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

physical and chemical properties of 4-isobutylcyclohexanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-isobutylcyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. Drawing upon established scientific principles and available data for analogous structures, this document offers insights into its behavior, characterization, and potential applications.

Molecular Structure and Identification

4-Isobutylcyclohexanecarboxylic acid is a saturated cyclic carboxylic acid. Its structure consists of a cyclohexane ring substituted with an isobutyl group and a carboxylic acid group at the 1 and 4 positions, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which can influence the molecule's physical properties and biological activity.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 4-(2-methylpropyl)cyclohexane-1-carboxylic acid | [PubChem][1] |

| CAS Number | 38792-88-0 | [PubChem][1] |

| Molecular Formula | C₁₁H₂₀O₂ | [PubChem][1] |

| Molecular Weight | 184.28 g/mol | [PubChem][1] |

| InChIKey | NFJJRCCYQXONBL-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | CC(C)CC1CCC(CC1)C(=O)O | [PubChem][1] |

graph "4-isobutylcyclohexanecarboxylic_acid" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"];

// Cyclohexane Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Carboxylic Acid Group C1 -- C7; C7 -- O1 [style=double]; C7 -- O2;

// Isobutyl Group C4 -- C8; C8 -- C9; C9 -- C10; C9 -- C11; }

Caption: 2D structure of 4-isobutylcyclohexanecarboxylic acid.

Physical Properties

| Property | Estimated Value/Range | Basis for Estimation |

| Melting Point | Likely a low-melting solid or oil | Cyclohexanecarboxylic acid has a melting point of 30-31 °C[2]. The isobutyl group may slightly alter this. |

| Boiling Point | > 250 °C | 4-tert-Butylcyclohexanecarboxylic acid has a predicted boiling point of 282.9 °C[3]. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetone); sparingly soluble in water. | Carboxylic acids are generally soluble in organic solvents. The solubility in water is expected to be low due to the hydrophobic isobutyl group and cyclohexane ring. The solubility of carboxylic acids in organic solvents can be enhanced by the presence of water[4][5]. |

| pKa | ~4.8 - 5.0 | The pKa of cyclohexanecarboxylic acid is approximately 4.9. The isobutyl group is not expected to significantly alter the acidity. The pKa of 4-tert-butylcyclohexanecarboxylic acid is predicted to be around 4.92[3]. |

Experimental Determination of Physical Properties

A qualitative assessment of solubility can be performed by adding approximately 10 mg of the compound to 1 mL of the solvent at room temperature and observing for dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solid determined by a suitable analytical method such as HPLC or by gravimetric analysis after solvent evaporation.

Caption: Workflow for qualitative solubility testing.

The acid dissociation constant (pKa) can be experimentally determined by potentiometric titration. This involves titrating a solution of the acid with a standardized solution of a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

-

Preparation: Accurately weigh a sample of 4-isobutylcyclohexanecarboxylic acid and dissolve it in a suitable solvent (e.g., a water/methanol mixture).

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The half-equivalence point is half the volume of NaOH required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Chemical Properties and Reactivity

As a carboxylic acid, 4-isobutylcyclohexanecarboxylic acid undergoes reactions typical of this functional group. These reactions are central to its utility as a building block in organic synthesis, particularly in the development of new pharmaceutical agents.

Acidity and Salt Formation

The carboxylic acid proton is acidic and will react with bases to form the corresponding carboxylate salt. This property is often exploited to enhance the aqueous solubility of carboxylic acid-containing compounds.

Esterification

In the presence of an acid catalyst, 4-isobutylcyclohexanecarboxylic acid can react with alcohols to form esters. The Fischer esterification is a common method for this transformation.

-

Reaction Setup: Dissolve 4-isobutylcyclohexanecarboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Heating: Heat the reaction mixture to reflux to drive the equilibrium towards the ester product. Water can be removed using a Dean-Stark apparatus to improve the yield.

-

Workup and Purification: After the reaction is complete, neutralize the acid catalyst, remove the excess alcohol, and purify the ester by distillation or chromatography.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. 4-Isobutylcyclohexanecarboxylic acid can be coupled with primary or secondary amines to form amides using a variety of coupling reagents.

-

Activation: Dissolve 4-isobutylcyclohexanecarboxylic acid in an aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

-

Amine Addition: Add the desired amine to the activated carboxylic acid solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: Filter to remove any precipitated urea byproduct (in the case of DCC), wash the organic layer, and purify the amide product by chromatography or recrystallization.

Caption: General workflow for amide bond formation.

Spectroscopic Characterization

While experimental spectra for 4-isobutylcyclohexanecarboxylic acid are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm)[6]. The protons of the isobutyl group would appear as a doublet (CH₃) and a multiplet (CH), and the protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the aliphatic region (typically 1-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will feature a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm[6]. The carbons of the cyclohexane ring and the isobutyl group will appear in the aliphatic region of the spectrum (typically 10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very strong and broad absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) may be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45)[7][8].

Synthesis

A plausible and common method for the synthesis of 4-alkylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acid.

Proposed Synthesis of 4-Isobutylcyclohexanecarboxylic Acid

Caption: Synthetic route to 4-isobutylcyclohexanecarboxylic acid.

-

Reaction Setup: In a high-pressure reactor, charge 4-isobutylbenzoic acid, a suitable solvent (e.g., an aqueous basic solution or an organic solvent), and a hydrogenation catalyst such as Ruthenium on carbon (Ru/C)[9].

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the reaction temperature (e.g., 100-150 °C) with stirring.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter to remove the catalyst. The product can then be isolated by acidification of the aqueous solution to precipitate the carboxylic acid, followed by filtration. Further purification can be achieved by recrystallization.

Safety and Handling

Based on the Safety Data Sheets (SDS) of similar compounds, 4-isobutylcyclohexanecarboxylic acid is expected to be a skin and eye irritant[1][10][11]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific SDS provided by the supplier.

Conclusion

4-Isobutylcyclohexanecarboxylic acid is a versatile building block with potential applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on its structure and comparison with analogous compounds. The synthetic and reaction protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related molecules. As with any chemical, proper safety precautions are paramount.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 217396, Cyclohexanecarboxylic acid, 4-isobutyl-. Retrieved from [Link]

-

Angene Chemical. (2025, September 5). Safety Data Sheet: (1S,3R)-3-[[(tert-Butoxy)carbonyl]amino]cyclohexanecarboxylic acid. Retrieved from [Link]

- Siegfried AG. (2021, January 26). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Lawrence Berkeley National Lab. (LBNL), Berkeley, CA (United States). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3046–3061.

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Lawrence Berkeley National Lab. (LBNL), Berkeley, CA (United States). Retrieved from [Link]

Sources

- 1. Cyclohexanecarboxylic acid, 4-isobutyl- | C11H20O2 | CID 217396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 10. fishersci.fr [fishersci.fr]

- 11. angenechemical.com [angenechemical.com]

4-isobutylcyclohexanecarboxylic acid molecular weight and formula

An In-Depth Technical Guide to 4-Isobutylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-isobutylcyclohexanecarboxylic acid, a key intermediate and building block in pharmaceutical and chemical research. We will delve into its fundamental properties, synthetic pathways, analytical characterization, and applications, offering insights for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

4-Isobutylcyclohexanecarboxylic acid, a derivative of cyclohexanecarboxylic acid, is distinguished by an isobutyl group at the 4-position of the cyclohexane ring. This substitution pattern significantly influences its physicochemical properties and, consequently, its utility in various applications.

The fundamental properties of 4-isobutylcyclohexanecarboxylic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H20O2 | [1][2] |

| Molecular Weight | 184.27 g/mol | [1][2] |

| IUPAC Name | 4-(2-methylpropyl)cyclohexane-1-carboxylic acid | [1] |

| CAS Number | 38792-88-0 | [1] |

| Synonyms | 4-Isobutylcyclohexanecarboxylic Acid, 4-Isobutylcyclohexane carboxylic acid | [1][3] |

The structure of 4-isobutylcyclohexanecarboxylic acid gives rise to cis and trans stereoisomers, depending on the relative orientation of the isobutyl and carboxylic acid groups with respect to the cyclohexane ring. This isomerism is a critical consideration in its synthesis and application, as different isomers can exhibit distinct biological activities and physical properties.

Synthesis and Manufacturing

The synthesis of 4-isobutylcyclohexanecarboxylic acid typically involves the hydrogenation of its aromatic precursor, 4-isobutylbenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring.

A general workflow for this synthesis is depicted below:

Caption: General synthesis workflow for 4-isobutylcyclohexanecarboxylic acid.

Experimental Protocol: Synthesis via Hydrogenation

This protocol outlines a representative procedure for the synthesis of 4-isobutylcyclohexanecarboxylic acid.

Materials:

-

4-Isobutylbenzoic acid

-

5% Palladium on Carbon (Pd/C) catalyst

-

Isopropyl alcohol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., benzene/hexane mixture)

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve 1 mole of 4-isobutylbenzoic acid in a suitable solvent like isopropyl alcohol.

-

Catalyst Addition: Add the 5% Pd/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 20-40 kg/cm ² with hydrogen. Heat the mixture to 130-140°C with stirring.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

-

Catalyst Removal: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture to remove the Pd/C catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.

-

Purification: Recrystallize the crude residue from a suitable solvent system, such as a mixture of benzene and hexane, to obtain pure 4-isobutylcyclohexanecarboxylic acid.

Applications in Research and Drug Development

Carboxylic acids are a crucial functional group in many pharmaceuticals.[4][5] The cyclohexanecarboxylic acid scaffold, in particular, is a valuable building block in medicinal chemistry.[6]

The incorporation of a 4-isobutylcyclohexanecarboxylic acid moiety can influence a drug candidate's properties in several ways:

-

Lipophilicity: The isobutyl group and cyclohexane ring increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The saturated cyclohexane ring is generally more resistant to metabolic oxidation compared to an aromatic ring, potentially improving the metabolic stability of a drug.

-

Conformational Rigidity: The cyclohexane ring provides a more rigid scaffold than an open alkyl chain, which can help in optimizing the binding of a molecule to its biological target.

Derivatives of substituted cyclohexanecarboxylic acids are used as intermediates in the synthesis of pharmaceuticals, such as antidiabetic drugs, as well as in the manufacturing of liquid crystals.[7]

The logical relationship between the structure of 4-isobutylcyclohexanecarboxylic acid and its potential applications is illustrated below:

Caption: Relationship between structure, properties, and applications.

Analytical Characterization

The structure of 4-isobutylcyclohexanecarboxylic acid can be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl protons (doublet and multiplet), cyclohexane ring protons (broad multiplets), and the acidic proton of the carboxylic acid (broad singlet, downfield). |

| ¹³C NMR | Peaks for the carbonyl carbon (downfield), carbons of the cyclohexane ring, and carbons of the isobutyl group. The number of unique carbon signals will depend on the cis/trans isomerism. |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-H stretches from the alkyl groups (~2850-2960 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of a synthesized sample of 4-isobutylcyclohexanecarboxylic acid.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

FTIR Spectrometer

-

Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

-

Sample Preparation:

-

NMR: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

IR: Prepare a thin film of the sample on a salt plate or acquire the spectrum using an ATR accessory.

-

MS: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum.

-

-

Data Analysis:

-

Analyze the NMR chemical shifts, integration, and coupling patterns to assign the protons and carbons.

-

Identify the characteristic functional group frequencies in the IR spectrum.

-

Determine the molecular weight from the mass spectrum and analyze the fragmentation pattern.[8]

-

Safety and Handling

Based on available data, 4-isobutylcyclohexanecarboxylic acid is classified as an irritant.[1] It is reported to cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

4-Isobutylcyclohexanecarboxylic acid is a valuable compound with a well-defined molecular structure and important physicochemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its characterization relies on modern spectroscopic methods. The unique combination of a lipophilic isobutyl group and a stable cyclohexane scaffold makes it a significant intermediate for applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.

References

-

PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-isobutyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester|30127-38-9. Retrieved from [Link]

-

PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). National Center for Biotechnology Information. Retrieved from [Link]

- Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 18(29), 2496–2529.

-

PubChem. (n.d.). Isobutyl cyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

- Abd El-Salam, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

-

Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

-

Structure Elucidation of a Carboxylic Acid in Organic Chemistry. (2019, March 2). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

- MDPI. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(16), 2736.

-

PrepChem.com. (n.d.). Synthesis of cyclohexane-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. Cyclohexanecarboxylic acid, 4-isobutyl- | C11H20O2 | CID 217396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Isobutyl cyclohexanecarboxylate | C11H20O2 | CID 558234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Part A: CAS Number 38792-88-0 - 4-Isobutylcyclohexanecarboxylic Acid

As a Senior Application Scientist, this guide addresses the inquiry regarding CAS number 38792-88-0, providing a detailed technical overview. It is imperative to first clarify a significant discrepancy in the provided topic. The CAS number 38792-88-0 is officially assigned to 4-Isobutylcyclohexanecarboxylic Acid [1][2][3][4]. However, the request for an in-depth technical guide for researchers in drug development suggests an interest in a more complex heterocyclic molecule, potentially a thiazole derivative, which is a common scaffold in medicinal chemistry[5][6][7].

This guide will therefore be presented in two parts. Part A will detail the properties of the compound correctly identified by CAS number 38792-88-0, 4-Isobutylcyclohexanecarboxylic Acid. Part B will provide a comprehensive technical guide on a representative molecule that aligns with the apparent interest in pharmacologically active thiazole derivatives, specifically focusing on 4-(4-Bromophenyl)-1,3-thiazol-2-amine and its derivatives , based on the available scientific literature[6].

1. Chemical Identity and Properties

4-Isobutylcyclohexanecarboxylic Acid is a saturated carbocyclic carboxylic acid. It exists as a mixture of cis and trans isomers.

| Property | Value | Source |

| CAS Number | 38792-88-0 | [1] |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Synonyms | 4-(2-methylpropyl)cyclohexane-1-carboxylic acid, 4-isobutylcyclohexane-1-carboxylic acid | [1] |

| Appearance | White to Almost white powder to lump | [2] |

| Purity | >98.0% (GC) | |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | NFJJRCCYQXONBL-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)CC1CCC(CC1)C(=O)O | [1] |

2. Safety Information

According to the Safety Data Sheet (SDS), 4-Isobutylcyclohexanecarboxylic Acid causes skin and serious eye irritation.

-

Hazard Statements : Causes skin irritation. Causes serious eye irritation.

-

Precautionary Statements : Wash hands and face thoroughly after handling. Wear protective gloves and eye protection.

-

First Aid : In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

-

Fire Extinguishing Media : Dry chemical, foam, water spray, carbon dioxide.

3. Availability

4-Isobutylcyclohexanecarboxylic Acid is available from several chemical suppliers as a research chemical[1][2][3][4].

Part B: Technical Guide on 4-(4-Bromophenyl)-1,3-thiazol-2-amine Derivatives

This section provides an in-depth guide on a class of compounds that are of significant interest in drug development and align with the likely intent of the original query.

1. Introduction and Rationale

The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects[5][6]. The presence of a 4-bromophenyl substituent on the thiazole ring has been shown to be a key feature for enhancing biological activity in several studies[6]. This guide will focus on the synthesis, properties, and biological evaluation of derivatives of 4-(4-bromophenyl)-1,3-thiazol-2-amine.

2. Synthesis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives typically follows the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

A general synthetic route is as follows:

-

Step 1: Synthesis of the Intermediate 4-(4-bromophenyl)thiazol-2-amine. This is achieved by reacting p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine[5].

-

Step 2: Synthesis of Schiff Base Derivatives. The intermediate aminothiazole is then reacted with various substituted aromatic aldehydes to yield the final Schiff base derivatives[6].

Below is a workflow diagram illustrating this synthetic pathway.

Caption: Synthetic workflow for 4-(4-bromophenyl)-thiazol-2-amine derivatives.

3. Physicochemical Properties and Structural Characterization

The synthesized compounds are typically characterized by various physicochemical and spectral techniques.

| Property | Typical Range/Observation |

| Molecular Formula | Varies based on aldehyde substituent |

| Molecular Weight | Generally in the range of 350-500 g/mol |

| Appearance | Crystalline solids |

| ¹H NMR | A characteristic singlet for the C5-H of the thiazole ring is observed between 6.9-7.80 ppm. Signals for the aromatic protons and substituents are also present. |

| Mass Spectrometry | Molecular ion peaks corresponding to the calculated molecular weights are observed. |

4. Biological Activities and Mechanism of Action

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated promising antimicrobial and anticancer activities[6].

4.1. Antimicrobial Activity

Several derivatives have shown significant activity against a range of bacteria and fungi, with some compounds exhibiting potency comparable to standard drugs like norfloxacin and fluconazole[6].

-

Mechanism of Action (Proposed): While not fully elucidated for all derivatives, the antimicrobial action of thiazoles can involve the inhibition of essential enzymes in pathogens or disruption of cell membrane integrity.

4.2. Anticancer Activity

Certain derivatives have displayed notable cytotoxic effects against cancer cell lines, such as the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7)[6]. The activity of some derivatives has been found to be comparable to the standard anticancer drug 5-fluorouracil[6].

-

Structure-Activity Relationship (SAR):

-

The presence of the 4-bromophenyl group at position 4 of the thiazole ring is often crucial for activity.

-

The nature of the substituent on the aromatic aldehyde used in the Schiff base formation significantly influences the biological activity. Electron-withdrawing or donating groups can modulate the potency.

-

5. Experimental Protocols

5.1. In Vitro Antimicrobial Activity Assay (Turbidimetric Method)

This method is commonly used to assess the antimicrobial efficacy of the synthesized compounds[6].

-

Preparation of Microbial Cultures: Standard strains of bacteria and fungi are grown in appropriate broth media to a specific turbidity.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Procedure:

-

Aliquots of the microbial culture are added to the wells of a microtiter plate.

-

Serial dilutions of the test compounds are added to the wells.

-

Positive (standard antibiotic) and negative (solvent) controls are included.

-

The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

-

Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

5.2. In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content[6].

-

Cell Culture: Cancer cell lines (e.g., MCF7) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).

-

Cell Fixation and Staining:

-

The cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B dye.

-

Unbound dye is washed away.

-

-

Measurement: The bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Caption: Experimental workflows for biological evaluation.

6. Molecular Docking Studies

To understand the potential mechanism of action at a molecular level, in silico molecular docking studies can be performed. These studies help to predict the binding affinity and orientation of the synthesized compounds within the active site of a specific biological target (e.g., an enzyme or receptor)[6]. For instance, docking studies could be conducted against microbial enzymes or cancer-related proteins to rationalize the observed biological activities.

While CAS number 38792-88-0 corresponds to 4-Isobutylcyclohexanecarboxylic Acid, the broader context of the user's request points towards an interest in pharmacologically relevant heterocyclic compounds. The 4-(4-bromophenyl)-1,3-thiazol-2-amine scaffold represents a versatile and promising platform for the development of new antimicrobial and anticancer agents. The synthetic accessibility and the potential for chemical modification make these compounds attractive candidates for further lead optimization and drug discovery efforts.

References

-

A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

AA BLOCKS. (n.d.). 4-(2-methylpropyl)cyclohexane-1-carboxylic acid | 38792-88-0. Sigma-Aldrich. [Link]

-

Al-Ostath, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 46. [Link]

-

Kumar, A., et al. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters, 23(15), 4486-4490. [Link]

-

PubChem. (n.d.). {2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid. PubChem. [Link]

-

PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem. [Link]

-

A. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

-

A. (2013). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. [Link]

-

A. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

-

Loba Chemie. (n.d.). 288-88-0 CAS | 1,2,4-TRIAZOLE. Loba Chemie. [Link]

-

Insight Biotechnology. (n.d.). Search Results. Insight Biotechnology. [Link]

-

Mol-Instincts. (n.d.). 2-(4-Isobutylcyclohexyl)-2-Oxoethyl Benzenesulfonate 84856-18-8. Mol-Instincts. [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 136). ChemBuyersGuide.com, Inc.. [Link]

Sources

- 1. 4-(2-methylpropyl)cyclohexane-1-carboxylic acid | 38792-88-0 [sigmaaldrich.com]

- 2. 4-Isobutylcyclohexanecarboxylic Acid | 38792-88-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4-Isobutylcyclohexanecarboxylic Acid | 38792-88-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 4-isobutylcyclohexanecarboxylic acid from isobutylbenzene

An In-depth Technical Guide to the Synthesis of 4-Isobutylcyclohexanecarboxylic Acid from Isobutylbenzene

Abstract

This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of 4-isobutylcyclohexanecarboxylic acid, starting from the readily available industrial feedstock, isobutylbenzene. The described synthetic pathway is designed for robustness and scalability, prioritizing high-yield transformations and the formation of a key aromatic intermediate, which is subsequently reduced. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. It elucidates the causal mechanisms behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

Substituted cyclohexanecarboxylic acids are prevalent structural motifs in medicinal chemistry, acting as bioisosteres for phenyl rings or as key components of pharmacologically active molecules. 4-Isobutylcyclohexanecarboxylic acid, the target of this guide, represents a valuable building block whose synthesis requires a deliberate and multi-step approach. The primary challenge lies in the transformation of a chemically stable aromatic precursor, isobutylbenzene, into a fully saturated alicyclic carboxylic acid with precise regiochemical control.

The synthetic strategy detailed herein proceeds in two major stages:

-

Functionalization of the Aromatic Ring: Installation of a latent carboxylic acid group at the para-position of isobutylbenzene. This is achieved via a two-step sequence involving Friedel-Crafts acylation followed by a haloform reaction.

-

Saturation of the Aromatic Ring: Reduction of the substituted benzene ring to the corresponding cyclohexane derivative via high-pressure catalytic hydrogenation.

This approach is strategically advantageous as it installs the required carbon framework onto the stable aromatic ring before tackling the energetically demanding ring reduction, ensuring high regioselectivity and overall efficiency.

Retrosynthetic Analysis

A logical breakdown of the synthesis reveals a clear path from the target molecule to the starting material. The cyclohexane ring is disconnected to its aromatic precursor, 4-isobutylbenzoic acid. This benzoic acid derivative is then traced back to 4'-isobutylacetophenone, a product of the direct acylation of isobutylbenzene.

Caption: Retrosynthetic pathway for 4-isobutylcyclohexanecarboxylic acid.

Stage 1: Synthesis of the Key Intermediate: 4-Isobutylbenzoic Acid

This stage focuses on the regioselective functionalization of isobutylbenzene to introduce the carboxylic acid moiety.

Step I: Friedel-Crafts Acylation of Isobutylbenzene

The first transformation is the electrophilic aromatic substitution of isobutylbenzene with an acetyl group. This reaction proceeds reliably to yield 4'-isobutylacetophenone, a key intermediate in various industrial syntheses, including that of Ibuprofen.[1][2][3][4]

Causality of Experimental Design:

-

Reaction: Friedel-Crafts Acylation. This classic C-C bond-forming reaction is exceptionally effective for installing acyl groups on activated aromatic rings.[3][5]

-

Electrophile Generation: Acetyl chloride (or acetic anhydride) is used as the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts. The AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion (CH₃CO⁺), which is the active electrophile.[2][6]

-

Regioselectivity: The isobutyl group is an ortho, para-directing activator. Due to the significant steric bulk of the isobutyl group, the electrophilic attack occurs almost exclusively at the less hindered para-position, leading to excellent regioselectivity for the desired 4'-isomer.[3]

-

Modern Alternatives: While AlCl₃ is effective, its use generates significant aqueous waste during workup.[1] More environmentally benign methods utilize reusable solid acid catalysts, such as zeolite beta, which can promote the acylation with high selectivity and simplify product isolation.[1][5][7] For the purposes of this guide, the traditional, high-yield AlCl₃ method is detailed.

Caption: Overall workflow for the synthesis of the target molecule.

Step II: Haloform Reaction of 4'-Isobutylacetophenone

With the methyl ketone in place, a direct and efficient oxidation to the desired carboxylic acid is achieved via the haloform reaction.

Causality of Experimental Design:

-

Reaction: Haloform Reaction. This reaction is specific to methyl ketones (and compounds that can be oxidized to them). It provides a high-yield pathway to a carboxylic acid with one less carbon than the starting ketone.

-

Mechanism: In the presence of a base (e.g., NaOH), the α-methyl protons of the acetophenone are acidic and are sequentially replaced by a halogen (e.g., bromine). The resulting tri-halomethyl group becomes an effective leaving group. Subsequent nucleophilic attack by hydroxide at the carbonyl carbon results in the cleavage of the C-C bond, yielding the carboxylate salt and bromoform (CHBr₃). Acidic workup protonates the carboxylate to give the final carboxylic acid product.

Stage 2: Reduction of the Aromatic Ring

The final and most demanding step is the saturation of the stable aromatic ring of 4-isobutylbenzoic acid.

Step III: Catalytic Hydrogenation of 4-Isobutylbenzoic Acid

Aromatic rings are inert to catalytic hydrogenation under conditions that readily reduce alkenes (e.g., Pd/C, 1 atm H₂).[8] Overcoming the resonance stabilization energy of the benzene ring requires more forcing conditions.

Causality of Experimental Design:

-

Reaction: Heterogeneous Catalytic Hydrogenation. This is the most direct method for converting aromatic compounds into their corresponding cycloalkanes.[9]

-

Catalyst and Conditions: High-activity catalysts such as rhodium-on-carbon (Rh-C) or platinum oxide (PtO₂) are necessary.[8] The reaction must be conducted under high pressures of hydrogen gas (typically >100 atmospheres) and often at elevated temperatures to achieve a reasonable reaction rate. These conditions provide sufficient energy to overcome the aromatic stabilization.

-

Stereochemistry: The hydrogenation occurs via syn-addition of hydrogen atoms from the surface of the catalyst. For a 1,4-disubstituted ring like 4-isobutylbenzoic acid, this results in the formation of two diastereomers: cis-4-isobutylcyclohexanecarboxylic acid and trans-4-isobutylcyclohexanecarboxylic acid. The cis isomer is often the major product, although the ratio can be influenced by the specific catalyst and conditions used.

Detailed Experimental Protocols